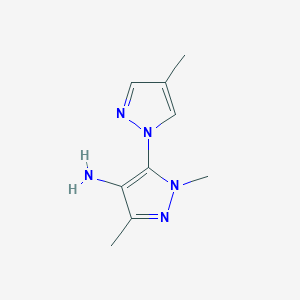
1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine, also known as DMMPA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the pyrazole family and has a unique molecular structure that makes it a promising candidate for further research.
Scientific Research Applications
Chemistry and Molecular Structure
Synthesis and Structural Analysis : This compound and its analogs exhibit diverse reactions with nitrogen bases. One study demonstrated that secondary amines or morpholine can replace the pyrazolyl substituent at C5, leading to the formation of new derivatives without altering the oxazole ring (Shablykin et al., 2008). Another research highlighted the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles from reactions involving this compound (Koyioni et al., 2014).
Potential as Corrosion Inhibitors : A theoretical study using density functional theory (DFT) found that derivatives of this compound have potential as corrosion inhibitors. This study focused on elucidating the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).
Biological Activity
Antimicrobial and Anticancer Agents : Certain derivatives of 1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine have shown promising results as antimicrobial and anticancer agents. For instance, a study synthesized compounds from this class and evaluated their in vitro antimicrobial and anticancer activities, with some showing higher activity than reference drugs (Hafez et al., 2016).
Cytotoxic Activity Against Tumor Cell Lines : Tridentate bipyrazolic compounds derived from this chemical have shown cytotoxic properties against tumor cell lines, with significant activity observed in vitro (Kodadi et al., 2007).
Synthesis and Transformations
Formation of New Pyrazole Derivatives : The compound has been used as a starting point for synthesizing new pyrazole derivatives. This includes reactions leading to various functionalizations and the creation of new compounds with potential applications (El‐Metwally et al., 2010).
Three-Component Domino Reactions : In another study, novel pyrazolo[3,4-b]pyridines were synthesized from three-component domino reactions involving this compound (Gunasekaran et al., 2014).
properties
IUPAC Name |
1,3-dimethyl-5-(4-methylpyrazol-1-yl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-11-14(5-6)9-8(10)7(2)12-13(9)3/h4-5H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSOPHXDUXMER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C(=NN2C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


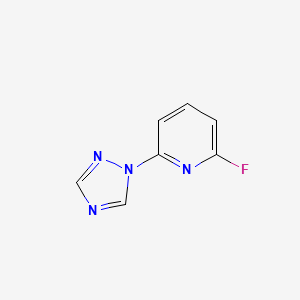
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)






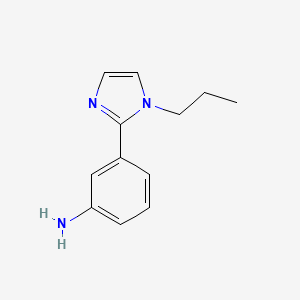
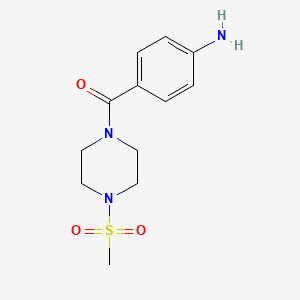

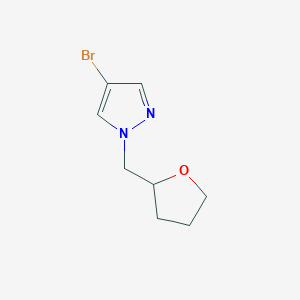
![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)